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Abstract
The electrochemical hydrogen evolution reaction (HER) is a cornerstone of renewable energy

technologies, including water electrolysis for green hydrogen production. A fundamental

understanding of the reaction mechanisms, kinetics, and the methods for evaluating catalyst

performance is paramount for the development of efficient and economically viable energy

conversion systems. This technical guide provides a comprehensive overview of the core

principles of HER, detailing the reaction pathways in acidic and alkaline media, defining key

performance indicators such as overpotential, Tafel slope, and exchange current density, and

outlining standardized experimental protocols. Through structured data tables and explanatory

diagrams, this document serves as an in-depth resource for researchers and scientists aiming

to advance the science and technology of hydrogen production.

Introduction to the Hydrogen Evolution Reaction
(HER)
The production of high-purity hydrogen through electrochemical water splitting is a critical

technology for a sustainable energy future.[1] Water electrolysis divides the process into two

half-reactions: the hydrogen evolution reaction (HER) at the cathode and the oxygen evolution

reaction (OER) at the anode.[1][2] The overall reaction is:

H₂O(l) → H₂(g) + ½O₂(g) E⁰ = 1.23 V
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While thermodynamically straightforward, this process faces significant kinetic barriers,

necessitating the use of electrocatalysts to proceed at efficient rates.[1][3] HER, the cathodic

half-reaction, involves the reduction of protons or water molecules to produce molecular

hydrogen.[4] The efficiency of HER is highly dependent on the catalyst material and the pH of

the electrolyte.[5][6] Platinum group metals are benchmark catalysts, but their scarcity and high

cost drive research towards earth-abundant alternatives.[7]

Fundamental Theory of HER
Thermodynamics and the Reversible Potential
The thermodynamic potential for the HER is the benchmark against which all catalytic

performance is measured. By convention, the Standard Hydrogen Electrode (SHE) is defined

as the reference point for the electrochemical scale, with its potential set to 0.00 V at all

temperatures under standard conditions (1 bar H₂, 1 M H⁺ activity).[8][9][10] The potential of

the HER is pH-dependent, governed by the Nernst equation:

E_rev = E⁰ - (RT/nF) * ln([H₂]/[H⁺]²)

This simplifies to E_rev (vs. SHE) = -0.059 * pH at standard temperature and pressure. A

Reversible Hydrogen Electrode (RHE) is a practical reference electrode where the potential

changes with the pH of the electrolyte, providing a constant reference point of 0 V vs. RHE for

the HER regardless of pH.[7]

Kinetics and the Butler-Volmer Equation
Electrochemical reaction kinetics are described by the Butler-Volmer equation, which relates

the current density (j) to the electrode overpotential (η).[11][12] Overpotential is the extra

potential, beyond the thermodynamic equilibrium potential, required to drive the reaction at a

certain rate.[13]

j = j₀ {exp[(αₐzFη)/(RT)] - exp[-(α꜀zFη)/(RT)]}

Where:

j₀ is the exchange current density.

η is the overpotential (E_applied - E_rev).
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αₐ and α꜀ are the anodic and cathodic charge transfer coefficients.

z is the number of electrons transferred.

F is the Faraday constant, R is the ideal gas constant, and T is the absolute temperature.

At high cathodic overpotentials, the equation simplifies to the Tafel equation, which is

fundamental for catalyst evaluation.[12][14]

Reaction Mechanisms in Different Media
The HER proceeds through different elementary steps depending on the pH of the electrolyte,

which dictates the available proton source.

Acidic Media (Low pH)
In acidic solutions, hydronium ions (H₃O⁺) are the primary proton donors. The reaction follows

two principal pathways:

Volmer-Heyrovsky Mechanism:

Volmer Step (Discharge): H₃O⁺ + e⁻ + * → H* + H₂O

Heyrovsky Step (Electrochemical Desorption): H* + H₃O⁺ + e⁻ → H₂ + H₂O + *

Volmer-Tafel Mechanism:

Volmer Step (Discharge): H₃O⁺ + e⁻ + * → H* + H₂O

Tafel Step (Recombination): H* + H* → H₂ + 2*

Here, * represents an active site on the catalyst surface, and H* is an adsorbed hydrogen
intermediate.

Alkaline/Neutral Media (High/Neutral pH)
In alkaline or neutral solutions, water molecules serve as the proton donors, as the

concentration of H₃O⁺ is negligible.[4] This initial water dissociation step generally has higher
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activation energy, leading to more sluggish HER kinetics in alkaline media compared to acidic

media.[6]

Volmer-Heyrovsky Mechanism:

Volmer Step (Water Dissociation): H₂O + e⁻ + * → H* + OH⁻

Heyrovsky Step (Electrochemical Desorption): H* + H₂O + e⁻ → H₂ + OH⁻ + *

Volmer-Tafel Mechanism:

Volmer Step (Water Dissociation): H₂O + e⁻ + * → H* + OH⁻

Tafel Step (Recombination): H* + H* → H₂ + 2*

The rate-determining step (RDS) of these pathways dictates the overall reaction kinetics and is

a key focus of catalyst design.
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Caption: Reaction pathways for the Hydrogen Evolution Reaction (HER) in acidic and alkaline

media.

Key Performance Metrics for HER Catalysts
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To compare the efficacy of different electrocatalysts, several key performance indicators (KPIs)

are derived from electrochemical measurements.

Overpotential (η)
Overpotential is the most common metric for catalyst activity. It represents the potential

difference between the thermodynamic equilibrium potential and the potential at which a

specific current density is achieved.[13] A lower overpotential at a given current density

signifies a more active catalyst.[13] For HER, the overpotential required to achieve a current

density of 10 mA/cm² (η₁₀) is a widely used benchmark, as this current density is relevant to

solar fuel applications.[5][8]

Tafel Slope
The Tafel slope is derived from the linear region of a plot of overpotential versus the logarithm

of the current density (a Tafel plot).[14] It provides crucial insight into the HER mechanism and

the rate-determining step. The Tafel equation is:

η = b * log(j/j₀)

Where b is the Tafel slope. Theoretical values for the Tafel slope are associated with specific

rate-determining steps:

~120 mV/dec: The Volmer step is rate-limiting.

~40 mV/dec: The Heyrovsky step is rate-limiting.

~30 mV/dec: The Tafel step is rate-limiting.

A smaller Tafel slope indicates that a much larger increase in reaction rate can be achieved

with a small increase in overpotential, which is a desirable characteristic for a catalyst.

Exchange Current Density (j₀)
The exchange current density (j₀) is the current flowing in each direction (anodic and cathodic)

at equilibrium (η = 0). It is a measure of the intrinsic catalytic activity of the electrode material. A

higher j₀ signifies a more active catalyst with faster electron transfer kinetics. It is typically

determined by extrapolating the linear region of the Tafel plot to zero overpotential.
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The Volcano Plot (Sabatier Principle)
The activity of HER catalysts often follows the Sabatier principle, which states that the optimal

catalyst binds the reaction intermediate (H*) with an intermediate strength—not too strongly

and not too weakly. This relationship is visualized in a "volcano plot," which typically graphs the

exchange current density against the hydrogen binding energy (HBE).

Left side (weak binding): Metals like Ag and Au bind H* too weakly, making the initial Volmer

step difficult.

Right side (strong binding): Metals like W and Nb bind H* too strongly, impeding the

subsequent Heyrovsky or Tafel desorption steps.

Peak (optimal binding): Platinum group metals are located at the apex of the volcano,

exhibiting the highest activity due to their balanced hydrogen binding energy.

Sabatier Principle for HER

      Weak Binding
 (Volmer is RDS)Strong Binding      
(Tafel/Heyrovsky is RDS)

Pt, Pd Ni, Co Au, Ag Mo, W

Click to download full resolution via product page

Caption: Conceptual volcano plot illustrating the relationship between catalyst activity and

hydrogen binding energy.

Performance of Common HER Electrocatalysts
The following table summarizes the performance of several representative HER

electrocatalysts in acidic and alkaline media. These values are indicative and can vary based
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on synthesis methods, catalyst loading, and substrate effects.

Catalyst
Material

Electrolyte
Overpotential
@ 10 mA/cm²
(mV)

Tafel Slope
(mV/dec)

Exchange
Current
Density (j₀)
(mA/cm²)

Pt/C 0.5 M H₂SO₄ ~30 - 57[14] ~30 - 40 ~1.0

Pt/C 1.0 M KOH ~35 - 70[8] ~46 - 70 ~0.7

Ru-based 0.5 M H₂SO₄ ~57 - 108[8][14] ~52.6[8] -

Ru-based 1.0 M KOH ~13 - 68[4][8] ~48 - 68[8] -

MoS₂ 0.5 M H₂SO₄ ~150 - 200 ~45 - 90 ~1 x 10⁻³

Ni-Mo Alloy 1.0 M KOH ~70 - 150 ~45 - 110 ~0.1

CoP 1.0 M KOH ~129 ~60 - 80 ~0.05

Bare Ni Foam 1.0 M KOH ~200 - 250 ~120 - 130 ~0.01

Experimental Protocols for HER Evaluation
Standardized evaluation of HER catalysts is crucial for accurate comparison. A three-electrode

electrochemical setup is typically used.

Materials and Setup
Working Electrode (WE): The catalyst material deposited on a conductive substrate (e.g.,

glassy carbon, carbon paper, nickel foam).

Counter Electrode (CE): A high surface area, inert material (e.g., platinum wire or graphite

rod) to complete the circuit.

Reference Electrode (RE): Provides a stable potential reference (e.g., Ag/AgCl or Saturated

Calomel Electrode - SCE). All potentials should be converted to the RHE scale for universal

comparison using the equation: E(RHE) = E(Ref) + E⁰(Ref) + 0.059 * pH.
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Electrolyte: Typically 0.5 M H₂SO₄ (acidic) or 1.0 M KOH (alkaline), saturated with H₂ or an

inert gas (N₂ or Ar).

Potentiostat: The instrument used to control the potential and measure the current.

Catalyst Ink Preparation and Electrode Modification
Ink Formulation: A typical ink is prepared by dispersing a known mass of catalyst (e.g., 5 mg)

and a conductive additive (e.g., carbon black) in a solvent mixture (e.g., water, isopropanol)

with a small amount of ionomer binder (e.g., 5 wt% Nafion solution).

Homogenization: The mixture is sonicated until a uniform, well-dispersed ink is formed.

Deposition: A precise volume of the ink is drop-casted onto the surface of the working

electrode to achieve a specific catalyst loading (e.g., 0.1 - 0.5 mg/cm²) and allowed to dry.

Electrochemical Measurements
Electrolyte Saturation: The electrolyte is purged with high-purity N₂ or Ar for at least 30

minutes to remove dissolved oxygen.

Potential Cycling: The working electrode is typically cycled several times using Cyclic

Voltammetry (CV) to clean and activate the catalyst surface.

Linear Sweep Voltammetry (LSV): The HER polarization curve is recorded by sweeping the

potential from the open-circuit potential in the cathodic (negative) direction at a slow scan

rate (e.g., 2-5 mV/s).

iR Correction: The measured potential includes a contribution from the solution resistance

(iR drop). This should be compensated for, either automatically by the potentiostat or through

post-measurement correction, to obtain the true electrode potential: E_corrected =

E_measured - i*R_solution.

Data Analysis: The overpotential, Tafel slope, and exchange current density are extracted

from the iR-corrected LSV data as described in Section 4.0.
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Caption: Standard experimental workflow for evaluating the performance of an HER

electrocatalyst.

Conclusion
The electrochemical hydrogen evolution reaction is a fundamental process in the pursuit of a

global hydrogen economy. Efficient HER catalysis hinges on a deep understanding of the

underlying reaction mechanisms and kinetics, which vary significantly with the electrolyte

environment. Key performance metrics—overpotential, Tafel slope, and exchange current

density—provide a framework for quantifying and comparing catalyst activity, while the Sabatier

principle offers a rational basis for catalyst design. By adhering to standardized experimental

protocols, the research community can ensure the generation of reproducible and comparable

data, accelerating the discovery and development of next-generation, low-cost, and highly

active electrocatalysts for sustainable hydrogen production.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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